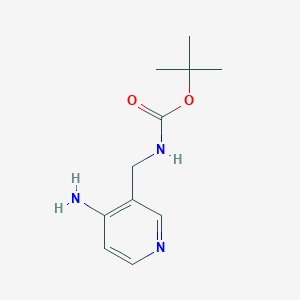
3-(Azidomethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylene bridge (-CH₂-) on a benzene ring, which also bears a methoxy group (-OCH₃) and a sulfonamide group (-SO₂NH₂)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-4-methoxybenzenesulfonamide typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 4-methoxybenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azidomethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, where it is converted to an amine group.
Cycloaddition Reactions: The azido group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF or acetonitrile as solvents.
Cycloaddition: Alkynes, copper(I) catalyst, and suitable solvents like tetrahydrofuran (THF) or water.
Reduction: Triphenylphosphine, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Aminomethyl Derivatives: Formed through the reduction of the azido group.
1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
3-(Azidomethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)-4-methoxybenzenesulfonamide depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules to form stable triazole linkages, enabling the labeling and tracking of biomolecules. In drug development, the azido group can be converted to an amine group, which can interact with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another azido-containing compound used in polymer synthesis.
3-Azidomethyl-3-methyloxetane: Similar in structure and used in the production of energetic materials and polymers.
Uniqueness
3-(Azidomethyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the azido and sulfonamide groups, which provide distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
918810-54-5 |
|---|---|
Molekularformel |
C8H10N4O3S |
Molekulargewicht |
242.26 g/mol |
IUPAC-Name |
3-(azidomethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H10N4O3S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-11-12-9/h2-4H,5H2,1H3,(H2,10,13,14) |
InChI-Schlüssel |
BZQFLLAJJQYTHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)

![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
methyl)-](/img/structure/B12619071.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
silane](/img/structure/B12619079.png)

![1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine](/img/structure/B12619091.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12619092.png)
![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)
![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)

![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)

